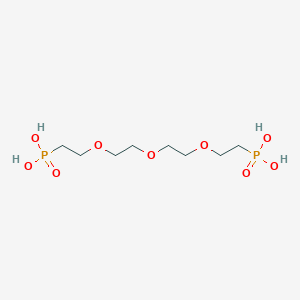
PEG3-bis(phosphonic acid)
Overview
Description
PEG3-bis(phosphonic acid) is a compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a bisphosphonate derivative of polyethylene glycol (PEG) and contains two phosphonic acid groups. This compound is primarily used as a non-cleavable linker for bio-conjugation, which involves attaching biomolecules to each other or to surfaces .
Preparation Methods
The synthesis of PEG3-bis(phosphonic acid) typically involves the reaction of polyethylene glycol with phosphonic acid derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid in an aqueous solution at reflux . Another method involves the reaction of phosphorous acid on nitrile in the presence of methanesulfonic acid, followed by the addition of phosphorus trichloride or phosphorus oxychloride . These methods ensure the incorporation of the phosphonic acid functional groups into the PEG backbone.
Chemical Reactions Analysis
PEG3-bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid groups, although this is less common.
Substitution: The phosphonic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Complexation: The phosphonic acid groups can form complexes with metal ions, which is useful for surface modification and other applications
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for complexation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PEG3-bis(phosphonic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It is employed in bio-conjugation techniques to attach biomolecules for various biological studies.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems where it can target specific tissues or cells.
Industry: It is used in the development of materials with enhanced solubility and stability, as well as in surface modification processes .
Mechanism of Action
The mechanism of action of PEG3-bis(phosphonic acid) involves its ability to form stable complexes with metal ions and other molecules. The phosphonic acid groups can chelate metal ions, which is useful for targeting specific tissues or surfaces. Additionally, the PEG backbone provides hydrophilicity, increasing the solubility of the compound in aqueous media. This combination of properties allows PEG3-bis(phosphonic acid) to be used effectively in various applications .
Comparison with Similar Compounds
PEG3-bis(phosphonic acid) can be compared to other similar compounds, such as:
PEG2-bis(phosphonic acid): This compound has a shorter PEG chain, which may affect its solubility and bio-conjugation properties.
PEG-bis(phosphonic acid): This compound has a similar structure but may differ in the length of the PEG chain and the number of phosphonic acid groups
The uniqueness of PEG3-bis(phosphonic acid) lies in its specific combination of a PEG backbone with two phosphonic acid groups, providing a balance of hydrophilicity and functional group availability that is advantageous for various applications.
Properties
IUPAC Name |
2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O9P2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSULJYOIONNJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















